![molecular formula C9H20ClN B1459258 (1-Cyclohexylethyl)(methyl)amine hydrochloride CAS No. 1782290-39-4](/img/structure/B1459258.png)
(1-Cyclohexylethyl)(methyl)amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “(1-Cyclohexylethyl)(methyl)amine hydrochloride” is C9H20ClN . The InChI code is 1S/C9H19N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h8-10H,3-7H2,1-2H3;1H .Physical And Chemical Properties Analysis
“(1-Cyclohexylethyl)(methyl)amine hydrochloride” has a molecular weight of 177.71 g/mol. It is a solid at room temperature . The compound is highly soluble in water, ethanol, and methanol, but it is insoluble in ether and benzene.Scientific Research Applications
Dehydrochlorination and Cyclopropanation
N,N-Bis(silatranylmethyl)methylamine reacts with chloroform, leading to amine hydrochloride and dichlorocarbene formation. The formation of dichlorocarbene, indicated by cyclopropanation reaction and insertion into the Si-H bond, showcases the potential application in organic synthesis and mechanistic studies. The reaction with cyclohexene produces compound 2 and 7,7-dichlorobicyclo[4.1.0]heptane as major products, demonstrating the versatility of amine hydrochlorides in organic reactions (Lazareva & Lazarev, 2011).
Ligand Design for Ethylene Tetramerization
Bis(diphenylphosphino)amine (PNP) ligands with various alkyl and cycloalkyl substituents, including cyclohexylethyl PNP, have been synthesized and tested with chromium for ethylene tetramerization catalysis. The structural fine-tuning of the N-alkyl moiety in PNP ligands is crucial for achieving high activity and selectivity, making them valuable for industrial applications in polymer synthesis (Kuhlmann et al., 2007).
Methylation of Primary Amines
The sol-gel hydrolysis of aminomethyltrialkoxysilanes, involving (1R,2R)-bis(methylamino)cyclohexane, leads to unexpected Si−C-bond cleavage, yielding silica and bis(dimethylamino)cyclohexane. This reaction offers a novel method for the methylation of amines, providing a new pathway for the selective monomethylation of primary amines, with implications in synthetic chemistry and material science (Adima et al., 2004).
Genotoxin Control in Amine Hydrochloride Preparation
The formation and control of genotoxins like ethyl chloride and methyl chloride during the synthesis of tertiary amine hydrochlorides highlight the importance of process parameters in pharmaceutical manufacturing. Controlling the reaction temperature and using specific rework procedures can minimize these impurities, ensuring the safety and efficacy of pharmaceutical compounds (Yang et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-cyclohexyl-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h8-10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQTVMNDXSRCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexylethyl)(methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.